molecular formula C19H19Cl2N3O4S B3061752 3-(2-chlorophenyl)-2-(4-chlorophenyl)-1-(1,2,4-triazol-1-yl)but-3-en-2-ol;methanesulfonic acid CAS No. 147821-45-2

3-(2-chlorophenyl)-2-(4-chlorophenyl)-1-(1,2,4-triazol-1-yl)but-3-en-2-ol;methanesulfonic acid

Cat. No.: B3061752
CAS No.: 147821-45-2
M. Wt: 456.3 g/mol
InChI Key: YGEWFSCDLQLUFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DUP-860 is a synthetic compound known for its antifungal properties. It was initially developed by Bristol Myers Squibb Co. The compound has a molecular formula of C18H15Cl2N3O and is characterized by its unique chemical structure .

Preparation Methods

DUP-860 can be synthesized through two related methods :

    Grignard Reaction: The reaction of alpha-bromo-2-chlorostyrene with magnesium produces the corresponding Grignard reagent. This reagent is then condensed with alpha,4-dichloroacetophenone to yield 3-(2-chlorophenyl-2-(4-chlorophenyl)-1,2-epoxy-3-butene). This intermediate is treated with potassium 1,2,4-triazole to obtain DUP-860.

    Wittig Reaction: The reaction of 1-(2-chlorophenyl)-2-(4-chlorophenyl)-2,3-epoxy-1-propane with methyltriphenylphosphonium bromide and n-butyllithium gives the same intermediate, which is then treated with potassium 1,2,4-triazole to produce DUP-860.

Chemical Reactions Analysis

DUP-860 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of different derivatives.

    Substitution: DUP-860 can undergo substitution reactions, where specific atoms or groups in the molecule are replaced by others.

Common reagents used in these reactions include potassium 1,2,4-triazole, methyltriphenylphosphonium bromide, and n-butyllithium . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism by which DUP-860 exerts its antifungal effects involves the inhibition of specific enzymes and pathways essential for fungal growth . The compound targets molecular pathways that disrupt the normal functioning of fungal cells, leading to their death. The exact molecular targets and pathways involved are still being studied to fully understand the compound’s mechanism of action.

Comparison with Similar Compounds

DUP-860 can be compared with other antifungal compounds such as fluconazole and itraconazole . While these compounds share similar antifungal properties, DUP-860’s unique chemical structure and synthesis methods set it apart. The compound’s ability to inhibit specific pathogenic free-living amoebae also highlights its uniqueness compared to other antifungal agents .

Similar compounds include:

    Fluconazole: A widely used antifungal agent with a different chemical structure.

    Itraconazole: Another antifungal compound with distinct properties and applications.

DUP-860’s unique synthesis methods and specific antifungal activity make it a valuable compound for further research and development.

Properties

CAS No.

147821-45-2

Molecular Formula

C19H19Cl2N3O4S

Molecular Weight

456.3 g/mol

IUPAC Name

3-(2-chlorophenyl)-2-(4-chlorophenyl)-1-(1,2,4-triazol-1-yl)but-3-en-2-ol;methanesulfonic acid

InChI

InChI=1S/C18H15Cl2N3O.CH4O3S/c1-13(16-4-2-3-5-17(16)20)18(24,10-23-12-21-11-22-23)14-6-8-15(19)9-7-14;1-5(2,3)4/h2-9,11-12,24H,1,10H2;1H3,(H,2,3,4)

InChI Key

YGEWFSCDLQLUFV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C=C(C1=CC=CC=C1Cl)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.